2-Bromo-N-({N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
2-Bromo-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a benzamide group, and a hydrazinecarbonyl moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the bromination of benzamide to form 2-bromobenzamide.
Hydrazinecarbonyl Introduction: The next step involves the reaction of 2-bromobenzamide with hydrazine to introduce the hydrazinecarbonyl group.
Condensation Reaction: Finally, the compound undergoes a condensation reaction with 2-hydroxy-3,5-dinitrobenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitro groups.
Condensation Reactions: The hydrazinecarbonyl group can participate in further condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the nitro groups to form different functional groups .
Scientific Research Applications
2-Bromo-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzamide: A simpler analog with similar bromine and benzamide groups.
2-Bromo-N-methylbenzamide: Another analog with a methyl group instead of the hydrazinecarbonyl moiety.
Uniqueness
2-Bromo-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H12BrN5O7 |
---|---|
Molecular Weight |
466.20 g/mol |
IUPAC Name |
2-bromo-N-[2-[(2E)-2-[(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H12BrN5O7/c17-12-4-2-1-3-11(12)16(25)18-8-14(23)20-19-7-9-5-10(21(26)27)6-13(15(9)24)22(28)29/h1-7,24H,8H2,(H,18,25)(H,20,23)/b19-7+ |
InChI Key |
SLFUYMGIMLQVOL-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Br |
Origin of Product |
United States |
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